Desacetyl Cephapirin Sodium Salt

Descripción general

Descripción

Desacetyl Cephapirin Sodium Salt is an active metabolite of the cephalosporin antibiotic cefapirin. It is known for its antibacterial properties and is effective against a range of bacteria including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Staphylococcus aureus .

Métodos De Preparación

Desacetyl Cephapirin Sodium Salt can be synthesized through the hydrolysis of cefapirin. The reaction involves the removal of the acetyl group from cefapirin, resulting in the formation of desacetyl cefapirin. The process typically requires specific reaction conditions, including the use of a base such as sodium hydroxide .

Análisis De Reacciones Químicas

Desacetyl Cephapirin Sodium Salt undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Treatment of Mastitis

Desacetyl cephapirin sodium salt is extensively used for the intramammary treatment of mastitis in lactating cows. A study evaluated its pharmacokinetics and efficacy:

- Study Design : Five healthy and five Staphylococcus aureus-infected lactating cows received 275 mg of desacetyl cephapirin twice at 12-hour intervals.

- Findings :

- Mean maximum drug concentrations were significantly higher in healthy quarters (1334.8 µg/mL) compared to infected ones (234.7 µg/mL).

- The calculated time during which drug concentrations remained above the minimum inhibitory concentration (T>MIC90) was approximately 35 hours in infected quarters, suggesting effective treatment potential against Staphylococcus aureus infections .

Pharmacokinetics

The pharmacokinetic profile of desacetyl cephapirin has been studied to understand its absorption and elimination:

- Absorption : Following intramammary administration, desacetyl cephapirin was detected at low levels (below 2%) in milk samples.

- Elimination Half-Life : The half-life was longer in infected quarters (4.8 hours) compared to healthy ones (3.3 hours), indicating altered metabolism due to infection .

Minimum Inhibitory Concentration (MIC)

This compound exhibits significant antimicrobial properties:

- MIC Values : The MIC90 for all tested strains of Staphylococcus aureus was determined to be 0.25 µg/mL, indicating strong efficacy against this pathogen .

Comparative Efficacy Studies

Research comparing desacetyl cephapirin with other antibiotics has shown its effectiveness:

| Antibiotic | MIC90 (µg/mL) | Efficacy Against Staphylococcus aureus |

|---|---|---|

| Desacetyl Cephapirin | 0.25 | High |

| Cloxacillin | 0.5 | Moderate |

| Oxacillin | 1.0 | Moderate |

This table highlights desacetyl cephapirin's superior potency compared to other commonly used antibiotics.

Safety Profile

The safety data sheet outlines potential hazards associated with handling this compound:

- Skin Irritation : Causes skin irritation and may lead to allergic reactions.

- Eye Irritation : Causes serious eye irritation.

- Environmental Hazards : Should be kept away from drains and surface water to prevent environmental contamination .

Ecotoxicity Studies

Research indicates that desacetyl cephapirin is not classified as hazardous to aquatic environments, but further studies on its persistence and bioaccumulation are needed .

Mecanismo De Acción

The bactericidal activity of desacetyl cefapirin results from the inhibition of cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in bacterial cell walls, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .

Comparación Con Compuestos Similares

Desacetyl Cephapirin Sodium Salt is similar to other cephalosporin antibiotics such as cefapirin, cefalotin, and cefotaxime. it is unique in its specific activity against certain bacteria and its role as an active metabolite. Unlike cefapirin, which is used in injectable formulations, desacetyl cefapirin is primarily used in research settings .

Similar Compounds

Cefapirin: A first-generation cephalosporin antibiotic.

Cefalotin: Another first-generation cephalosporin with a broad spectrum of activity.

Cefotaxime: A third-generation cephalosporin with enhanced activity against gram-negative bacteria.

Actividad Biológica

Desacetyl Cephapirin Sodium Salt (CAS No. 104557-24-6) is a semi-synthetic antibiotic belonging to the cephalosporin class, primarily used in veterinary medicine for the treatment of mastitis in dairy cattle. Its biological activity, pharmacokinetics, and safety profile have been extensively studied, particularly in relation to its effectiveness against bacterial pathogens and its pharmacological behavior in biological systems.

- Molecular Formula : C15H14N3NaO5S2

- Molar Mass : 403.4 g/mol

- Physical State : Solid (crystalline)

- Color : Yellow-brown

- Melting Point : >160 °C

Desacetyl Cephapirin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the construction of the bacterial cell wall, leading to cell lysis and death. This mechanism is typical of beta-lactam antibiotics, making it effective against a range of Gram-positive bacteria, particularly Staphylococcus aureus.

Pharmacokinetics

Research indicates that after intramammary infusion, Desacetyl Cephapirin is rapidly absorbed into the bloodstream and distributed throughout the mammary gland. A study measuring antimicrobial concentrations in various milk fractions demonstrated that Desacetyl Cephapirin concentrations were significantly higher in foremilk compared to bucket milk or strippings, suggesting variability in drug distribution within the udder .

| Milk Fraction | Concentration (µg/mL) |

|---|---|

| Foremilk | 59.5 |

| Bucket Milk | 23.0 |

| Strippings | 30.2 |

Efficacy Against Pathogens

The Minimum Inhibitory Concentration (MIC) values for Desacetyl Cephapirin have been determined against various strains of bacteria. For instance, the MIC90 for field strains of Staphylococcus aureus was found to be 0.25 µg/mL, indicating strong antibacterial activity . Furthermore, studies have shown that it is effective in treating clinical mastitis caused by these pathogens, providing a significant therapeutic option for dairy farmers.

Safety Profile

This compound has been classified with specific hazard statements according to regulation EC No. 1272/2008. It may cause skin irritation and respiratory sensitization but is not classified as a carcinogen or reproductive toxicant . The safety data sheet highlights the importance of appropriate handling to minimize exposure risks.

Case Studies

- Clinical Mastitis Treatment : In a randomized crossover study involving six Holsteins, intramammary administration of Desacetyl Cephapirin resulted in significant reductions in bacterial counts in infected glands, demonstrating its effectiveness as a treatment for clinical mastitis .

- Pharmacokinetic Variability : A study comparing different milk fractions revealed that pharmacokinetic data based solely on foremilk might be misleading due to the observed differences in drug concentration across milk types . This emphasizes the need for careful consideration when designing treatment protocols and interpreting pharmacokinetic studies.

Propiedades

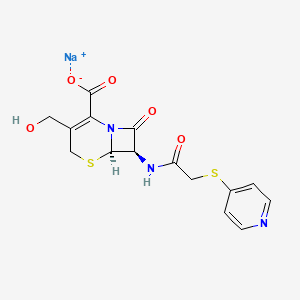

IUPAC Name |

sodium;(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S2.Na/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9;/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23);/q;+1/p-1/t11-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXWZYPKYXORJY-GBWFEORMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)[O-])CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)[O-])CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N3NaO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747519 | |

| Record name | Sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-{2-[(pyridin-4-yl)sulfanyl]acetamido}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104557-24-6 | |

| Record name | Sodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-{2-[(pyridin-4-yl)sulfanyl]acetamido}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.